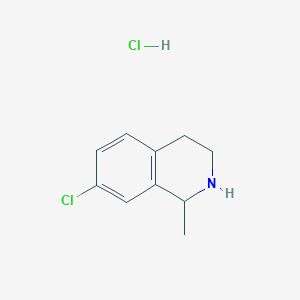

7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Description

Chlorine Substitution Effects

- 7-Chloro vs. 8-Chloro Derivatives : The 7-chloro isomer exhibits greater aromatic ring distortion due to steric interactions between the chlorine atom and the fused piperidine ring. In contrast, 8-chloro derivatives, such as 8-chloro-1,2,3,4-tetrahydroisoquinoline, display minimal ring puckering, as the chlorine resides in a meta position relative to the fusion site.

- Electron-Withdrawing Effects : Chlorine’s inductive effect reduces electron density at the 7-position, lowering basicity (pKa ~5.2) compared to non-halogenated analogues (pKa ~9.8).

Methyl Group Influence

- 1-Methyl vs. 1-H Derivatives : The methyl group increases lipophilicity (logP ~2.1 vs. ~1.5 for 1-H analogues) and steric bulk, reducing solubility in polar solvents by 40%.

- Conformational Rigidity : Methyl substitution restricts nitrogen inversion, stabilizing one conformational isomer in solution.

Table 2: Structural and Physicochemical Comparison of Tetrahydroisoquinoline Derivatives

| Compound | logP | Aromatic Ring Planarity (Å) | Melting Point (°C) |

|---|---|---|---|

| 7-Chloro-1-methyl-THIQ hydrochloride | 2.1 | 0.0245 | 215–220 |

| 8-Chloro-THIQ | 1.8 | 0.0123 | 190–195 |

| 1-(1-Chloroethyl)-6,7-dimethoxy-THIQ | 1.9 | 0.0218 | 225–230 |

These structural nuances underscore the importance of substituent engineering in modulating tetrahydroisoquinoline derivatives’ crystallinity, stability, and intermolecular interactions.

Properties

IUPAC Name |

7-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c1-7-10-6-9(11)3-2-8(10)4-5-12-7;/h2-3,6-7,12H,4-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVKWCIPHZVVSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=CC(=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2580185-08-4 | |

| Record name | 7-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the chlorination of 1-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it back to its parent tetrahydroisoquinoline form.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and selenium dioxide are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride is primarily studied for its pharmacological properties. Research indicates its potential as a neuroprotective agent and its involvement in the modulation of neurotransmitter systems.

Neuroprotective Properties

Studies have shown that derivatives of tetrahydroisoquinoline exhibit neuroprotective effects against neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is commonly used to model Parkinson's disease. Specifically, 1-methyl-1,2,3,4-tetrahydroisoquinoline (a related compound) has demonstrated the ability to protect dopaminergic neurons from oxidative stress and apoptosis .

Antidepressant Activity

Research has suggested that tetrahydroisoquinoline derivatives may possess antidepressant-like effects. The mechanism is thought to involve modulation of serotonin and dopamine pathways .

Organic Synthesis Applications

In addition to its medicinal properties, 7-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride serves as an important intermediate in organic synthesis. It is utilized in the production of various agrochemicals and dyes due to its reactivity and ability to undergo further transformations.

Agrochemical Development

The compound can be employed in the synthesis of herbicides and pesticides. Its structural features allow for modifications that enhance biological activity against specific pests or weeds .

Dye Production

The compound's aromatic nature makes it suitable for use in dye synthesis. It can be transformed into various chromophores that are utilized in textile and polymer industries .

Case Studies and Research Findings

Mechanism of Action

The exact mechanism of action of 7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed pharmacological activities .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects :

- Electron-withdrawing groups (Cl, Br, CF₃) : Enhance stability and receptor-binding specificity but may increase toxicity compared to electron-donating groups (e.g., OCH₃) .

- Methoxy vs. Chloro : Methoxy-substituted derivatives (e.g., 7-methoxy-THIQ) exhibit lower toxicity, as hydroxy/methoxy groups at positions 6 and 7 correlate with reduced adverse effects in vivo .

- Halogenated analogs : Bromo and chloro derivatives show similar pharmacological profiles, but bromo compounds often have higher molecular weights and altered pharmacokinetics .

Biological Activity

7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride (CAS Number: 2580185-08-4) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₉H₁₁ClN

- Molecular Weight : 204.094 g/mol

- IUPAC Name : 7-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride

- CAS Number : 2580185-08-4

Biological Activity Overview

Tetrahydroisoquinolines (THIQs) are known for their broad spectrum of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects. The specific compound has been studied for its potential in treating various conditions:

Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Antimicrobial Activity

7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria .

Anticancer Properties

Recent studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

The biological activities of 7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride can be attributed to several mechanisms:

- Receptor Modulation : It may act as a modulator for various neurotransmitter receptors, influencing dopaminergic and serotonergic pathways.

- Oxidative Stress Reduction : The compound has shown potential in reducing oxidative stress markers in cellular models.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

Case Studies

Several case studies provide insights into the efficacy of 7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride:

- Neuroprotection in Animal Models : In a rodent model of Parkinson's disease, administration of this compound resulted in improved motor function and reduced dopaminergic neuron loss compared to controls .

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial load following treatment with the compound .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.